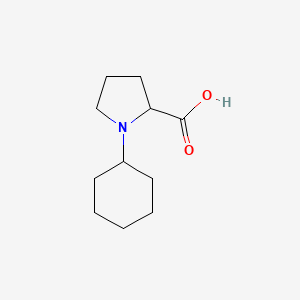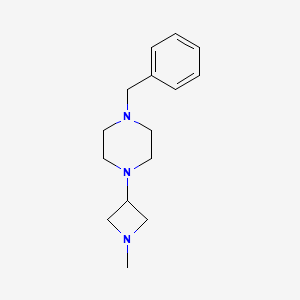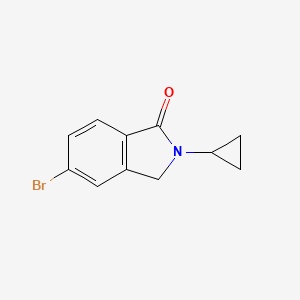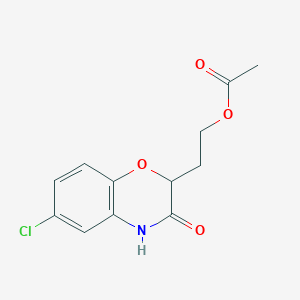![molecular formula C12H7ClN2OS B3038514 3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one CAS No. 866050-75-1](/img/structure/B3038514.png)
3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one
Overview
Description
The compound is a complex organic molecule that includes an indole ring and a thiazole ring. Indoles are a class of organic compounds that contain a benzene ring fused to a pyrrole ring . Thiazoles, on the other hand, are a class of organic compounds that contain a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms .
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of the indole and thiazole rings, along with a methylidene group. Methylidene groups consist of two hydrogen atoms bound to a carbon atom, which is connected to the rest of the molecule by a double bond .Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by the presence of the indole and thiazole rings, as well as the methylidene group. Thiazoles are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
A study by Meleddu et al. (2016) explored the use of derivatives of 3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one as dual inhibitors of HIV-1 reverse transcriptase. These compounds demonstrated activity against both DNA polymerase and ribonuclease H functions associated with HIV-1 RT, showing promise in HIV-1 treatment research (Meleddu et al., 2016).
Antimicrobial Properties
Bhawana Thadhaney and colleagues (2010) synthesized derivatives related to this compound and evaluated their antimicrobial activities. These derivatives showed significant antimicrobial properties, suggesting potential applications in combating microbial infections (Thadhaney et al., 2010).
Antioxidant Properties
Research by Durgeswari et al. (2021) focused on synthesizing novel derivatives with the core structure of this compound and testing their antioxidant properties. Some of these compounds exhibited promising antioxidant activities, indicating potential use in oxidative stress-related therapies (Durgeswari et al., 2021).
Mechanism of Action
Target of Action
The compound 3-[(E)-(2-chloro-1,3-thiazol-5-yl)methylidene]-1,3-dihydro-2H-indol-2-one is a complex molecule that contains both thiazole and indole moieties . Thiazoles and indoles are known to bind with high affinity to multiple receptors , making them valuable scaffolds for the development of new therapeutic agents . .
Mode of Action
Thiazole and indole derivatives are known to interact with their targets, leading to various biological activities . These activities include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective effects .
Biochemical Pathways
Thiazole and indole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
The drug likeness and admet properties of similar compounds have been assessed using computational analysis .
Result of Action
Thiazole and indole derivatives are known to have various biological effects, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Action Environment
The stability and activity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3E)-3-[(2-chloro-1,3-thiazol-5-yl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClN2OS/c13-12-14-6-7(17-12)5-9-8-3-1-2-4-10(8)15-11(9)16/h1-6H,(H,15,16)/b9-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXXBPMBIVOSXGK-WEVVVXLNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=CN=C(S3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C\C3=CN=C(S3)Cl)/C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-({1-[(4-chlorophenyl)sulfonyl]-4-hydroxy-4-piperidinyl}methyl)tetrahydro-4(1H)-pyridinone](/img/structure/B3038431.png)
![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-methyl 1,4a,6a-trimethyl-2-oxohexadecahydro-1H-indeno[5,4-f]quinoline-7-carboxylate](/img/structure/B3038434.png)





![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylbut-3-yn-2-ol](/img/structure/B3038446.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3038447.png)
![4-[(4-Allyl-2-methoxyphenoxy)methyl]benzenecarbonitrile](/img/structure/B3038448.png)
![5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3038449.png)

![2-(7-Chloro-3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B3038451.png)
